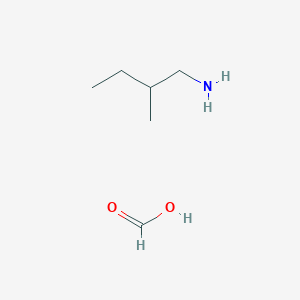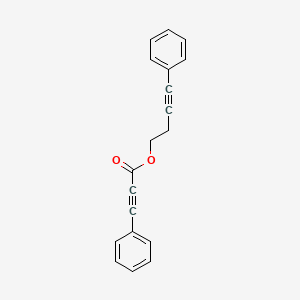
Formic acid;2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;2-methylbutan-1-amine is a compound that combines formic acid, the simplest carboxylic acid, with 2-methylbutan-1-amine, a primary amine Formic acid is known for its pungent odor and is naturally found in ant venom 2-methylbutan-1-amine, on the other hand, is an organic compound with a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-methylbutan-1-amine typically involves the reaction of formic acid with 2-methylbutan-1-amine. One common method is the direct formylation of the amine using formic acid. This reaction can be carried out under mild conditions, often at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as sulfonic acid supported on hydroxyapatite have been used to promote the formylation of amines with formic acid .
Chemical Reactions Analysis
Types of Reactions
Formic acid;2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamides, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
Formic acid;2-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of formamides and other derivatives.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of formic acid;2-methylbutan-1-amine involves its interaction with various molecular targets. The formic acid component can act as a hydrogen donor in reduction reactions, while the amine group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Formic acid: A simple carboxylic acid with similar reactivity but without the amine group.
2-methylbutan-1-amine: A primary amine with a branched alkyl chain, similar to the amine component of the compound.
Acetic acid;2-methylbutan-1-amine: A compound similar to formic acid;2-methylbutan-1-amine but with acetic acid instead of formic acid.
Uniqueness
This compound is unique due to the combination of formic acid and 2-methylbutan-1-amine, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
914801-86-8 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
formic acid;2-methylbutan-1-amine |
InChI |
InChI=1S/C5H13N.CH2O2/c1-3-5(2)4-6;2-1-3/h5H,3-4,6H2,1-2H3;1H,(H,2,3) |
InChI Key |
IMHQOJNGVJBABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)

![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)

![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)


![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12609152.png)
